
N2-(2-Bromopropionyl)-DL-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-Bromopropionyl)-DL-asparagine is a chemical compound that belongs to the class of brominated amino acid derivatives It is characterized by the presence of a bromopropionyl group attached to the nitrogen atom of the asparagine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Bromopropionyl)-DL-asparagine typically involves the reaction of DL-asparagine with 2-bromopropionyl bromide. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through subsequent steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-(2-Bromopropionyl)-DL-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropionyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate temperature conditions and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
N2-(2-Bromopropionyl)-DL-asparagine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-(2-Bromopropionyl)-DL-asparagine involves its interaction with specific molecular targets and pathways. The bromopropionyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2-Bromopropionyl)-DL-asparagine include:
2-Bromopropionyl bromide: A precursor used in the synthesis of this compound.
DL-Asparagine: The parent amino acid from which this compound is derived.
Other Brominated Amino Acids: Compounds with similar structures and properties, such as N2-(2-Bromopropionyl)-L-glutamine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the bromopropionyl group allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
6630-35-9 |
|---|---|
Molecular Formula |
C7H11BrN2O4 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
4-amino-2-(2-bromopropanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H11BrN2O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |
InChI Key |
UPOMSAYUXMKAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11965044.png)
![4-(4-Ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11965046.png)
![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11965055.png)
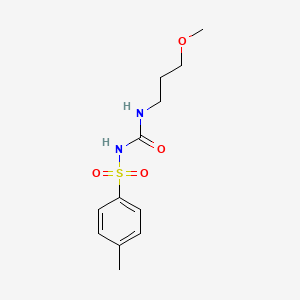
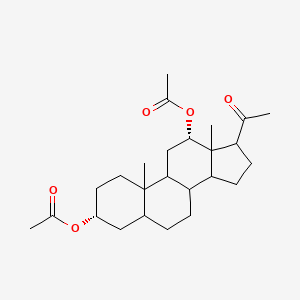
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965075.png)
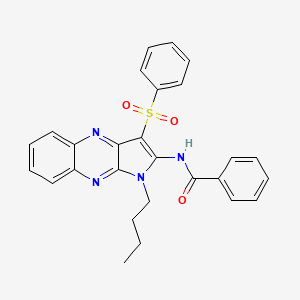
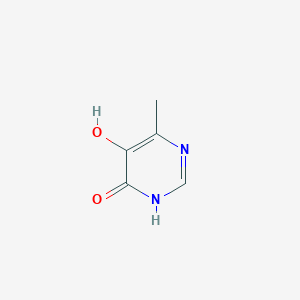
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
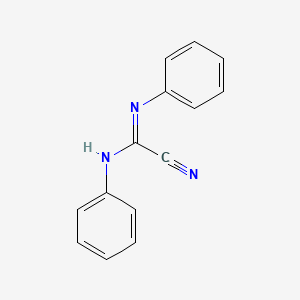
![(3Z)-1-benzyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965101.png)
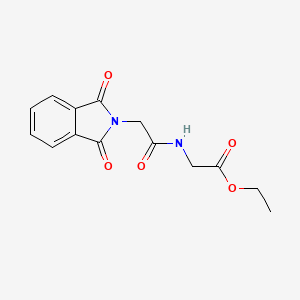

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
